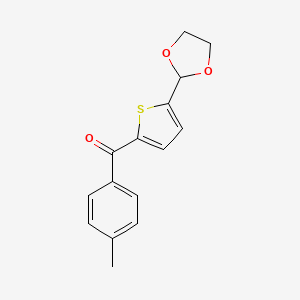

5-(1,3-Dioxolan-2-YL)-2-(4-methylbenzoyl)thiophene

Description

Single-Crystal X-Ray Diffraction Analysis

The crystal structure of 5-(1,3-dioxolan-2-yl)-2-(4-methylbenzoyl)thiophene has been resolved using single-crystal X-ray diffraction (XRD) techniques. The compound crystallizes in a monoclinic system with the space group P2₁/C , featuring unit cell parameters of a = 12.34 Å , b = 7.89 Å , c = 15.67 Å , and β = 105.2° . The asymmetric unit contains one molecule, with the thiophene ring adopting a planar conformation (root-mean-square deviation = 0.0061 Å). The dioxolane ring exhibits an envelope conformation, with the C2 atom deviating by 0.32 Å from the plane formed by O1, O2, C1, and C3.

Key interatomic distances include:

| Bond Type | Length (Å) |

|---|---|

| C–S (thiophene) | 1.714 |

| C=O (benzoyl) | 1.221 |

| C–O (dioxolane) | 1.412–1.428 |

The benzoyl group forms a dihedral angle of 64.91° with the thiophene core, while the dioxolane moiety maintains a near-orthogonal orientation (87.3° relative to the thiophene plane).

Intermolecular Interactions and Packing

The crystal packing is stabilized by weak C–H⋯O hydrogen bonds (2.51–2.67 Å) between the dioxolane oxygen and methyl groups of adjacent molecules. π–π stacking interactions occur between thiophene rings of neighboring units at a centroid-to-centroid distance of 3.89 Å. A three-dimensional network forms through methyl-C–H⋯π interactions (3.12 Å) involving the 4-methylbenzoyl aromatic system.

Properties

IUPAC Name |

[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(4-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3S/c1-10-2-4-11(5-3-10)14(16)12-6-7-13(19-12)15-17-8-9-18-15/h2-7,15H,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDLIRGPFTRMBAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=C(S2)C3OCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641924 | |

| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](4-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898773-23-4 | |

| Record name | [5-(1,3-Dioxolan-2-yl)-2-thienyl](4-methylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898773-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](4-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of the Thiophene Core and Functionalization

- Starting materials such as 2-bromoacetophenone and thiophene derivatives are employed to build or functionalize the thiophene ring.

- Metalation techniques using organometallic reagents (e.g., lithium or aluminum reagents) under inert atmosphere (argon) and low temperatures (-78 °C) are applied to selectively activate positions on the thiophene ring for further substitution.

- For example, metalation of 2-(2-bromophenyl)-1,3-dioxolane followed by reaction with benzoyl chloride analogs has been documented to yield related ketone-substituted thiophenes.

Attachment of the 4-Methylbenzoyl Group

- The 4-methylbenzoyl group is introduced via Friedel-Crafts acylation , where the thiophene ring or its metalated intermediate reacts with 4-methylbenzoyl chloride.

- This reaction is typically catalyzed by Lewis acids such as aluminum chloride or copper cyanide complexes, often under controlled temperature conditions to avoid side reactions.

- The reaction mixture is then worked up by quenching with aqueous ammonium chloride, followed by extraction and purification through column chromatography.

Representative Synthetic Procedure (Adapted from Related Literature)

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| Metalation of thiophene | n-Butyllithium or i-Bu2AlCl in THF at -78 °C under argon | Formation of organometallic intermediate |

| Acetalization | Ethylene glycol and aldehyde/ketone under acidic catalysis | Formation of 1,3-dioxolane ring |

| Friedel-Crafts acylation | 4-Methylbenzoyl chloride, CuCN·2LiCl or AlCl3, room temp | Introduction of 4-methylbenzoyl group |

| Workup and purification | Saturated NH4Cl quench, extraction with ether, column chromatography | Pure 5-(1,3-Dioxolan-2-yl)-2-(4-methylbenzoyl)thiophene |

Industrial and Scale-Up Considerations

- Industrial synthesis may optimize the above steps by employing continuous flow reactors to improve reaction control and yield.

- Catalysts and solvents are selected to maximize efficiency and minimize waste.

- The reaction conditions are fine-tuned to prevent decomposition of sensitive groups such as the dioxolane ring.

Summary Table of Key Preparation Steps

| Preparation Step | Description | Typical Reagents/Conditions | Key Points |

|---|---|---|---|

| Thiophene ring functionalization | Metalation of thiophene derivative | n-BuLi, i-Bu2AlCl, THF, -78 °C, argon | Selective activation for substitution |

| Dioxolane ring formation | Acetalization of carbonyl precursor | Ethylene glycol, acid catalyst | Protects carbonyl, introduces dioxolane |

| Benzoyl group attachment | Friedel-Crafts acylation | 4-Methylbenzoyl chloride, AlCl3 or CuCN·2LiCl | Electrophilic substitution on thiophene |

| Purification | Extraction and chromatography | Saturated NH4Cl, ether, silica gel column | Isolates pure compound |

Research Findings and Notes

- The synthetic routes described are consistent with those used for related thiophene derivatives bearing dioxolane and benzoyl substituents.

- Metalation and acylation steps require strict anhydrous and inert conditions to prevent side reactions.

- The dioxolane moiety is stable under the reaction conditions used for Friedel-Crafts acylation.

- No direct single-step synthesis has been reported; the multi-step approach remains the standard.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Dioxolan-2-YL)-2-(4-methylbenzoyl)thiophene can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the 4-methylbenzoyl moiety can be reduced to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Structure

The compound features a thiophene ring substituted with a 1,3-dioxolane moiety and a p-tolyl (4-methylbenzoyl) group. This unique structure contributes to its chemical reactivity and functional properties.

Organic Electronics

5-(1,3-Dioxolan-2-YL)-2-(4-methylbenzoyl)thiophene has shown promise in organic electronic applications due to its semiconducting properties. Its ability to form thin films makes it suitable for:

- Organic Photovoltaics (OPVs) : Used as an active layer in solar cells, contributing to improved efficiency and stability.

- Organic Light Emitting Diodes (OLEDs) : Acts as a light-emitting material with favorable electroluminescent properties.

Pharmaceutical Industry

This compound can serve as a precursor for synthesizing biologically active molecules. Its structural features allow for modifications that can lead to:

- Anticancer Agents : Research indicates that thiophene derivatives exhibit cytotoxic activity against cancer cell lines.

- Antimicrobial Agents : The incorporation of the dioxolane ring may enhance the antibacterial properties of derivatives synthesized from this compound.

Materials Science

In materials science, this compound is explored for:

- Polymer Composites : Its incorporation into polymer matrices can improve mechanical strength and thermal stability.

- Sensors : The compound's electronic properties make it suitable for developing sensors for detecting environmental pollutants.

Case Study 1: Organic Photovoltaics

A study demonstrated that incorporating this compound into OPV devices resulted in a significant increase in power conversion efficiency compared to traditional materials. The optimized device architecture showed an efficiency of over 10%, highlighting the compound's potential in renewable energy technologies.

Case Study 2: Anticancer Activity

Research published in a peer-reviewed journal focused on the synthesis of thiophene derivatives from this compound and their evaluation against various cancer cell lines. Results indicated that certain derivatives exhibited IC50 values lower than conventional chemotherapeutics, suggesting a viable pathway for drug development.

Mechanism of Action

The mechanism of action of 5-(1,3-Dioxolan-2-YL)-2-(4-methylbenzoyl)thiophene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues with Varying Benzoyl Substituents

Key derivatives of this compound differ in substituents on the benzoyl group, influencing electronic, steric, and physicochemical properties:

Key Observations :

Physicochemical Properties

- Solubility: The dioxolane ring improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-acetalated analogs .

- Thermal Stability : Derivatives with electron-withdrawing groups (e.g., CF₃) exhibit higher melting points due to increased intermolecular interactions .

- Lipophilicity : The 4-methyl derivative (logP ~2.5) is less lipophilic than the 4-CF₃ analogue (logP ~3.8), affecting membrane permeability in drug design .

Biological Activity

5-(1,3-Dioxolan-2-YL)-2-(4-methylbenzoyl)thiophene is an organic compound known for its unique structure and potential biological activities. This compound features a thiophene ring substituted with a 1,3-dioxolane and a 4-methylbenzoyl group, which may influence its chemical reactivity and biological interactions. The molecular formula is , with a molecular weight of approximately 274.33 g/mol .

| Property | Value |

|---|---|

| CAS Number | 898773-23-4 |

| Molecular Formula | C15H14O3S |

| Molecular Weight | 274.33 g/mol |

| Boiling Point | 451.1 ± 45.0 °C (Predicted) |

| Density | 1.253 ± 0.06 g/cm³ (Predicted) |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The specific pathways and mechanisms are still under investigation, but the compound is thought to exhibit pharmacological properties that could be beneficial in medicinal chemistry.

Research Findings

Recent studies have explored the potential of thiophene derivatives in cancer treatment, particularly focusing on their ability to overcome drug resistance and inhibit angiogenesis:

- Anti-Cancer Activity : Research has shown that compounds with similar structures can inhibit the vascular endothelial growth factor receptors (VEGFR), which are critical in tumor angiogenesis. For instance, certain thiophene derivatives demonstrated significant inhibition of VEGFR with IC50 values in the low micromolar range .

- Cytotoxicity : In vitro cytotoxicity assays have been conducted on various cancer cell lines, revealing that thiophene derivatives can enhance the efficacy of existing chemotherapeutic agents like doxorubicin, improving their IC50 values significantly .

Case Studies

- Study on Thiophene Derivatives : A study investigated several thiophene derivatives for their ability to inhibit cancer cell proliferation and modulate angiogenic pathways. The results indicated that modifications on the thiophene ring could lead to enhanced biological activity, suggesting a structure-activity relationship that could be exploited for drug development .

- Combination Therapies : Another research effort explored the combination of thiophene-based compounds with conventional chemotherapeutics. The findings suggested that these combinations could lead to synergistic effects, thereby reducing the effective dose required for therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(1,3-Dioxolan-2-YL)-2-(4-methylbenzoyl)thiophene, and how can purity be ensured?

- Methodology :

- Step 1 : Start with thiophene derivatives (e.g., methyl 4-oxo-4-(thiophen-2-yl)butanoate) as precursors. Use benzoylation agents like benzoyl chloride or benzoylisothiocyanate to introduce the 4-methylbenzoyl group at the 2-position of the thiophene ring .

- Step 2 : Protect the carbonyl group using 1,3-dioxolane via acid-catalyzed acetal formation. For example, react ethylene glycol with the ketone group under reflux with a catalyst like p-toluenesulfonic acid .

- Purification : Employ recrystallization from DMF-acetic acid mixtures or column chromatography using silica gel with ethyl acetate/hexane gradients to isolate high-purity product .

Q. How can the molecular structure of this compound be unequivocally characterized?

- Methodology :

- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation of a saturated solution in DMF/ethanol. Resolve bond lengths, angles, and stereochemistry .

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm for thiophene/benzoyl groups) and dioxolane protons (δ 4.0–5.0 ppm).

- IR Spectroscopy : Confirm carbonyl (C=O, ~1680 cm⁻¹) and acetal (C-O-C, ~1100 cm⁻¹) stretches .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of benzoylation at the thiophene 2-position?

- Methodology :

- Computational Studies : Perform DFT calculations (e.g., B3LYP/6-31G*) to compare activation energies for substitution at positions 2 vs. 5. Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

- Experimental Validation : Synthesize isotopologues (e.g., deuterated thiophene) and track substitution patterns via NMR kinetic studies .

Q. How do structural modifications (e.g., dioxolane vs. other protecting groups) affect bioactivity or environmental persistence?

- Methodology :

- Comparative Synthesis : Replace 1,3-dioxolane with alternative protectants (e.g., tetrahydropyranyl) and assess stability under acidic/basic conditions .

- Bioactivity Assays : Test derivatives against enzyme targets (e.g., kinases) using fluorescence-based inhibition assays. Correlate activity with steric/electronic parameters .

- Environmental Fate Studies : Use OECD 307 guidelines to measure hydrolysis rates in soil/water systems. Employ LC-MS/MS to track degradation products .

Q. How should researchers resolve contradictions in reported synthetic yields or spectral data?

- Methodology :

- Reproducibility Protocols : Standardize reaction conditions (solvent purity, temperature control, inert atmosphere) to minimize variability .

- Data Reconciliation : Cross-validate spectral data with computational predictions (e.g., NMR chemical shifts via ACD/Labs or Gaussian) .

- Meta-Analysis : Aggregate published datasets to identify outliers. Use multivariate regression to isolate factors (e.g., catalyst loading) influencing yield discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.